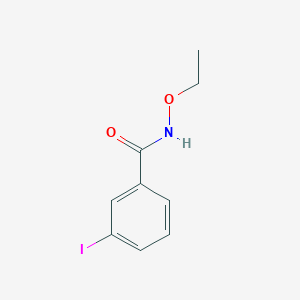

N-ethoxy-3-iodobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

N-ethoxy-3-iodobenzamide |

InChI |

InChI=1S/C9H10INO2/c1-2-13-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

LCNMBXHEUDZBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-ethoxy-3-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-ethoxy-3-iodobenzamide, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of specific published protocols for this exact molecule, this document outlines a well-established synthetic methodology based on analogous chemical transformations and details the expected characterization data.

Introduction

This compound is an organic compound featuring an N-ethoxy amide group and an iodine atom on a benzene ring. The presence of the iodine atom makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the creation of diverse molecular scaffolds.[1] Radioiodinated analogues of benzamides have also been explored for their potential in medical imaging.[1] This guide details a probable synthetic route and the analytical techniques required to verify the compound's identity and purity.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acylation of ethoxyamine with 3-iodobenzoyl chloride. This reaction is a standard method for amide bond formation.

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Iodobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to yield crude 3-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethoxyamine hydrochloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Add two equivalents of a non-nucleophilic base, such as triethylamine, to the solution and stir for 15-20 minutes at 0 °C to liberate the free ethoxyamine.

-

Slowly add a solution of 3-iodobenzoyl chloride in the same anhydrous solvent to the ethoxyamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Expected Value |

| CAS Number | 290839-75-7[2] |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. |

| Methylene protons of the ethoxy group as a quartet around 4.0 ppm. | |

| Methyl protons of the ethoxy group as a triplet around 1.3 ppm. | |

| A broad singlet for the N-H proton. | |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. |

| A signal for the carbon attached to iodine around 94 ppm. | |

| A carbonyl carbon signal around 165 ppm. | |

| Methylene and methyl carbons of the ethoxy group. | |

| IR (Infrared Spectroscopy) | N-H stretching vibration around 3300-3400 cm⁻¹. |

| C=O (amide) stretching vibration around 1640-1680 cm⁻¹. | |

| C-N stretching vibration around 1210-1330 cm⁻¹. | |

| C-O stretching vibration around 1000-1100 cm⁻¹. | |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |

| A characteristic isotopic pattern for the presence of one iodine atom. |

Potential Applications and Future Directions

The this compound scaffold is a versatile platform for the development of novel compounds. The iodine atom can serve as a handle for introducing various functional groups through palladium-catalyzed cross-coupling reactions.[1] This allows for the synthesis of libraries of compounds for screening in drug discovery programs. Furthermore, N-alkoxybenzamides have been utilized in palladium(II)-catalyzed C-H activation reactions to synthesize substituted heterocycles.[3] The exploration of this compound in these areas could lead to the discovery of new chemical entities with interesting biological or material properties.

Safety and Handling

Standard laboratory safety precautions should be followed when handling the reagents and products involved in this synthesis. Thionyl chloride is corrosive and toxic, and should be handled in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

References

N-Ethoxy-3-iodobenzamide: A Technical Guide for Researchers

CAS Number: 290839-75-7

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic considerations for N-Ethoxy-3-iodobenzamide. While specific experimental data for this compound is limited in publicly available literature, this document draws upon information from structurally related iodobenzamide derivatives to infer potential areas of research and application for drug development professionals and scientists.

Chemical Properties

This compound is a substituted benzamide with a molecular formula of C9H10INO2 and a molecular weight of 291.09 g/mol .[1] The presence of an iodine atom on the aromatic ring and an ethoxy group on the amide nitrogen are key structural features that likely influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 290839-75-7 | [2] |

| Molecular Formula | C9H10INO2 | [1] |

| Molecular Weight | 291.09 g/mol | [1] |

| Synonyms | N-Ethoxy-3-iodo-benzamide |

Potential Applications and Research Directions

While specific biological activities for this compound have not been extensively reported, the broader class of iodobenzamides has shown utility in several areas of research, suggesting potential avenues for investigation.

-

Precursor for Radioligands: The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes this compound a potential precursor for the synthesis of radiolabeled molecules for use in imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging agents are valuable tools in drug discovery and clinical diagnostics.

-

Chemical Synthesis Intermediate: The carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the benzamide scaffold, enabling the synthesis of diverse chemical libraries for screening and drug discovery.

-

Enzyme Inhibition: Substituted benzamides are a well-established class of compounds with a broad range of biological activities, including enzyme inhibition. For example, the structurally related compound, 4-Hydroxy-3-iodobenzamide, has been investigated as an inhibitor of tyrosinase, a key enzyme in melanin synthesis. It is plausible that this compound could exhibit inhibitory activity against various enzymatic targets.

Synthesis

A potential synthetic route to this compound could involve the amidation of 3-iodobenzoyl chloride with O-ethylhydroxylamine. This straightforward approach would leverage commercially available starting materials.

Caption: A potential two-step synthesis of this compound.

Experimental Protocols

Due to the lack of specific published studies on this compound, detailed experimental protocols are not available. However, a general workflow for the characterization and initial biological screening of this compound would typically involve the following steps.

References

Navigating the Physicochemical Landscape of N-ethoxy-3-iodobenzamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of N-ethoxy-3-iodobenzamide, a novel compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available empirical data for this specific molecule, this document outlines the foundational principles and detailed experimental protocols for characterizing its behavior in common laboratory solvents. The methodologies described are based on established practices for similar benzamide and aromatic iodo compounds.

Predicted Solubility Profile

The solubility of a compound is a critical parameter influencing its biological activity, formulation, and delivery. While specific data for this compound is not available, the solubility of benzamide, a structurally related parent compound, has been investigated in various solvents. Studies show that benzamide's solubility is influenced by temperature and the nature of the solvent. For instance, the solubility of benzamide in several common solvents was found to follow the general order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[1] It is anticipated that this compound will exhibit solubility in a range of organic solvents, with polar protic and aprotic solvents likely serving as effective solubilizers.

To facilitate the systematic evaluation of this compound's solubility, the following table template is provided for recording experimental data.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| Dimethyl Formamide (DMF) | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining the solubility of a compound in a given solvent.[2]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Syringe with a 0.2 µm filter

-

Pre-weighed vials

-

Vacuum drying oven

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to avoid transferring any solid particles.

-

Transfer the filtered solution to a pre-weighed vial and record the exact volume.

-

Evaporate the solvent from the vial in a vacuum drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the empty vial from the final weight and dividing by the volume of the solvent used.

-

Repeat the experiment at least three times for each solvent to ensure accuracy and report the average solubility.[2]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy. For this compound, an aromatic iodo compound, factors such as light, heat, humidity, and pH can potentially lead to degradation.[3] Stability studies are essential to identify potential degradation pathways and establish appropriate storage conditions.

Forced degradation studies are a common approach to accelerate the degradation process and identify potential degradation products. These studies involve exposing the compound to stress conditions, including:

-

Acidic and Basic Conditions: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

-

Oxidative Conditions: Exposure to oxidizing agents such as hydrogen peroxide.

-

Thermal Stress: Heating the solid compound or a solution at elevated temperatures.

-

Photostability: Exposing the compound to UV and visible light.

The stability of the compound is then assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[4]

Table 2: Stability of this compound under Stress Conditions

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants | Analytical Method |

| 0.1 M HCl | 24 h | 60 | HPLC-UV | ||

| 0.1 M NaOH | 24 h | 60 | HPLC-UV | ||

| 3% H₂O₂ | 24 h | 25 | HPLC-UV | ||

| Heat (Solid) | 48 h | 80 | HPLC-UV | ||

| Heat (Solution) | 48 h | 80 | HPLC-UV | ||

| Photostability (ICH Q1B) | - | 25 | HPLC-UV |

Experimental Protocol for Stability Testing (Forced Degradation)

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

pH meter

-

HPLC system with a UV or photodiode array (PDA) detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set duration. At various time points, withdraw samples, neutralize them, and dilute them for HPLC analysis.

-

Base Degradation: Repeat the procedure in step 2 using 0.1 M NaOH.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Keep the solution at room temperature and monitor the degradation over time by HPLC.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Solution State: Reflux a solution of the compound at an elevated temperature.

-

Analyze samples at various time points by HPLC.

-

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products. Quantify the amount of parent compound remaining and identify any major degradation products.

Diagram 2: Logical Flow for Stability Assessment

Caption: Logical workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet available, the outlined protocols and principles, derived from studies on related benzamides and aromatic iodo compounds, offer a robust starting point for its physicochemical characterization. The data generated from these studies will be invaluable for guiding formulation development, ensuring product quality, and advancing the scientific understanding of this promising molecule. Researchers are encouraged to utilize these methodologies to build a comprehensive data package for this compound.

References

Crystal Structure Analysis of N-ethoxy-3-iodobenzamide: A Methodological Overview

A comprehensive search for the specific crystal structure data of N-ethoxy-3-iodobenzamide has revealed that detailed crystallographic information is not publicly available in scientific literature or structural databases. Therefore, this guide will present a generalized, in-depth technical overview of the methodologies and data presentation that would be involved in the crystal structure analysis of a novel compound such as this compound.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the experimental and computational workflows inherent in determining the three-dimensional atomic arrangement of a small organic molecule.

Introduction to Crystal Structure Analysis

Crystal structure analysis is a pivotal technique in chemical and pharmaceutical sciences for the unambiguous determination of a molecule's three-dimensional structure. This information is fundamental for understanding its chemical properties, reactivity, and biological activity. The primary method for this analysis is single-crystal X-ray diffraction, which provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

For a molecule like this compound, understanding its solid-state conformation and packing is crucial for aspects of drug development such as polymorphism, solubility, and formulation.

Experimental Protocols: A Generalized Workflow

The process of determining a crystal structure can be broken down into several key stages, from material preparation to data analysis and validation.

2.1. Synthesis and Purification

The initial step is the synthesis of this compound. A plausible synthetic route would involve the reaction of 3-iodobenzoyl chloride with O-ethylhydroxylamine. Following the synthesis, the crude product must be purified to a high degree, typically greater than 99%, to facilitate the growth of high-quality single crystals. Common purification techniques include:

-

Recrystallization: Dissolving the compound in a suitable hot solvent and allowing it to cool slowly to form crystals.

-

Chromatography: Passing the compound through a stationary phase to separate it from impurities.

2.2. Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A solution of the purified compound is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

2.3. X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector measures the position and intensity of these reflections.

2.4. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern. For a molecule containing a heavy atom like iodine, methods such as the Patterson method are often successful.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental workflow for crystal structure analysis.

Data Presentation: Expected Crystallographic Data

Had the crystal structure of this compound been determined, the quantitative data would be presented in a series of standardized tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

This table summarizes the key parameters of the crystal and the data collection and refinement process.

| Parameter | Expected Value |

| Empirical formula | C₉H₁₀INO₂ |

| Formula weight | 291.09 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = (value) Å, α = 90°b = (value) Å, β = (value)°c = (value) Å, γ = 90° |

| Volume | (value) ų |

| Z | (e.g., 4) |

| Density (calculated) | (value) Mg/m³ |

| Absorption coefficient | (value) mm⁻¹ |

| F(000) | (value) |

| Crystal size | (value) x (value) x (value) mm³ |

| Theta range for data collection | (value) to (value)° |

| Reflections collected | (value) |

| Independent reflections | (value) [R(int) = (value)] |

| Completeness to theta | (value) % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | (value) / (value) / (value) |

| Goodness-of-fit on F² | (value) |

| Final R indices [I>2σ(I)] | R₁ = (value), wR₂ = (value) |

| R indices (all data) | R₁ = (value), wR₂ = (value) |

| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

This table would list the lengths of key chemical bonds within the molecule.

| Bond | Length (Å) |

| I(1)-C(3) | (value) |

| O(1)-C(7) | (value) |

| O(2)-N(1) | (value) |

| N(1)-C(7) | (value) |

| C(8)-O(2) | (value) |

| C(8)-C(9) | (value) |

Table 3: Selected Bond Angles (°)

This table would present the angles between adjacent chemical bonds.

| Angle | Angle (°) |

| C(2)-C(3)-C(4) | (value) |

| C(2)-C(3)-I(1) | (value) |

| C(4)-C(3)-I(1) | (value) |

| O(1)-C(7)-N(1) | (value) |

| O(1)-C(7)-C(1) | (value) |

| N(1)-C(7)-C(1) | (value) |

| C(7)-N(1)-O(2) | (value) |

| N(1)-O(2)-C(8) | (value) |

| O(2)-C(8)-C(9) | (value) |

Logical Relationships in Structure Analysis

The process of crystal structure analysis follows a logical progression from experimental data to a refined molecular model.

Logical flow from diffraction data to the final structural model.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. This guide has outlined the comprehensive workflow, from synthesis and crystallization to X-ray diffraction and structure refinement. The presented tables and diagrams illustrate the expected data and logical processes involved, providing a valuable resource for researchers in the field of structural chemistry and drug development. The determination of this structure would provide significant insights into its molecular conformation and intermolecular interactions, which are critical for understanding its physicochemical and biological properties.

Purity Assessment of Synthesized N-ethoxy-3-iodobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of synthesized N-ethoxy-3-iodobenzamide, a novel benzamide derivative with potential applications in drug development. Ensuring high purity of active pharmaceutical ingredients (APIs) is a critical step in the drug development process to guarantee safety and efficacy. This document outlines a systematic approach to purity assessment, incorporating detailed experimental protocols, data presentation, and visual workflows.

Synthesis and Potential Impurities

A plausible synthetic route for this compound (C₉H₁₀INO₂) involves a two-step process: the iodination of a benzoic acid derivative followed by amidation. The purity of the final compound is highly dependent on the complete conversion of starting materials and the removal of by-products and residual reagents.

Potential Impurities:

-

Starting Materials: Unreacted 3-iodobenzoic acid and O-ethylhydroxylamine.

-

By-products: Isomeric N-ethoxy-iodobenzamides (e.g., N-ethoxy-2-iodobenzamide, N-ethoxy-4-iodobenzamide) if the iodination step is not perfectly regioselective. Additionally, by-products from side reactions during amidation may be present.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes).

-

Reagents: Coupling agents (e.g., DCC, EDC), catalysts, and bases used in the amidation step.

Analytical Workflow for Purity Assessment

A multi-tiered analytical approach is essential for the comprehensive purity assessment of this compound. The following workflow ensures the identification and quantification of the main compound and any potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is suitable.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.

Table 2: GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 35 - 500 amu |

| Sample Preparation | 10 mg/mL in DMSO |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and confirmation of the synthesized compound. It can also be used to identify and quantify impurities with distinct signals.

Table 3: NMR Spectroscopy Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess bulk purity.

Table 4: Elemental Analysis Data for C₉H₁₀INO₂

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 37.13 | 37.05 | -0.08 |

| Hydrogen (H) | 3.46 | 3.51 | +0.05 |

| Nitrogen (N) | 4.81 | 4.75 | -0.06 |

Data Presentation and Interpretation

Chromatographic Purity

The purity of this compound is determined by the area percentage of the main peak in the HPLC chromatogram.

Table 5: Representative HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 4.2 | 0.15 | 3-Iodobenzoic Acid |

| 2 | 12.8 | 99.75 | This compound |

| 3 | 15.1 | 0.10 | Dimer Impurity |

Residual Solvents

The concentration of residual solvents is determined from the GC-MS data by comparing the peak areas to an external standard.

Table 6: Representative Residual Solvent Analysis

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

| Dichloromethane | 3.8 | 50 | 600 |

| Ethyl Acetate | 5.5 | 120 | 5000 |

| Hexanes | 6.2 | 30 | 290 |

Potential Biological Activity and Signaling Pathway

Benzamide derivatives have been investigated for their potential to inhibit various signaling pathways implicated in cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in several cancers. Some benzamides have been shown to act as inhibitors of Smoothened (Smo), a key transmembrane protein in the Hh pathway.[1][2]

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. A systematic workflow, including HPLC for purity, GC-MS for residual solvents, NMR for structural confirmation, and elemental analysis for bulk purity, provides a comprehensive evaluation of the compound's quality. This guide offers a foundational framework for researchers and drug development professionals to establish robust analytical methods for novel benzamide derivatives.

References

Unveiling the Therapeutic Potential of N-Ethoxybenzamide Derivatives as PTP1B Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

While the biological activities of N-ethoxy-3-iodobenzamide derivatives remain largely uncharacterized in publicly accessible scientific literature, a closely related class of compounds, 2-ethoxy-4-(methoxymethyl)benzamide derivatives, has emerged as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a high-value therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide provides an in-depth analysis of the biological activities of these N-ethoxybenzamide analogs, focusing on their PTP1B inhibitory potential, and offers detailed experimental methodologies and pathway visualizations to support further research and development in this area.

Quantitative Analysis of PTP1B Inhibition

A series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs have been synthesized and evaluated for their inhibitory activity against PTP1B. The quantitative data, presented as IC50 values, are summarized in the table below. The data reveals critical structure-activity relationships (SAR), highlighting the impact of various substituents on inhibitory potency.

| Compound ID | R Group | IC50 (μM) against PTP1B |

| 10a | H | >50 |

| 10b | F | 2.45 ± 0.18 |

| 10c | Cl | 1.12 ± 0.09 |

| 10d | Br | 0.98 ± 0.07 |

| 10e | I | 0.56 ± 0.04 |

| 10f | CH3 | 3.12 ± 0.25 |

| 10g | CF3 | 0.41 ± 0.03 |

| 10h | OCH3 | 4.56 ± 0.31 |

| 10i | OCF3 | 0.33 ± 0.02 |

| 10j | CN | 0.25 ± 0.02 |

| 10k | NO2 | 0.18 ± 0.01 |

| 10l | Phenyl | 0.15 ± 0.01 |

| 10m | 4-Fluorophenyl | 0.07 ± 0.01 |

Data extracted from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors.

Among the synthesized compounds, 10m , featuring a 4-fluorophenyl substituent, demonstrated the most potent inhibitory activity with an IC50 value of 0.07 μM.[1] This compound also exhibited significant selectivity (32-fold) over the closely related T-cell PTPase (TCPTP).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the N-ethoxybenzamide derivatives.

PTP1B Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of PTP1B enzyme in the assay buffer.

-

Add 2 μL of the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 88 μL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 10 μL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compounds on a cell line.

Materials:

-

HepG2 (human liver cancer) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Insulin-Stimulated Glucose Uptake Assay

This assay measures the effect of the compounds on glucose uptake in cells, a key function of insulin signaling.

Materials:

-

Differentiated L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[3H]glucose

-

Insulin

-

Test compounds

-

Scintillation counter

Procedure:

-

Culture L6 myoblasts to confluence and differentiate them into myotubes.

-

Pre-treat the differentiated myotubes with the test compounds for a specified period.

-

Stimulate the cells with insulin (100 nM) for 30 minutes.

-

Add 2-Deoxy-D-[3H]glucose and incubate for 10 minutes.

-

Terminate the glucose uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the total protein content in each well.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: PTP1B's role in insulin signaling and its inhibition.

Caption: Workflow for evaluating N-ethoxybenzamide derivatives.

The exploration of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors has unveiled a promising scaffold for the development of novel therapeutics for metabolic diseases. The potent and selective inhibition of PTP1B by compounds such as 10m underscores the potential of N-ethoxybenzamide derivatives in this therapeutic area.[1] The provided data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon, enabling further optimization of this chemical series and a deeper understanding of its mechanism of action. Future studies could expand on the structure-activity relationships, explore the in vivo efficacy and pharmacokinetic profiles of lead compounds, and investigate the potential of this scaffold to target other related protein tyrosine phosphatases.

References

In Silico Prediction of N-ethoxy-3-iodobenzamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of N-ethoxy-3-iodobenzamide, a novel benzamide derivative. In the absence of extensive experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a robust computational strategy to elucidate its potential pharmacological profile. By leveraging established computational chemistry and machine learning techniques, this guide provides a framework for generating testable hypotheses regarding the compound's mechanism of action, potential protein targets, and overall bioactivity. The methodologies described herein are grounded in practices widely used in modern drug discovery and are intended to provide a blueprint for the virtual screening and characterization of new chemical entities.

Introduction

In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques to build a comprehensive profile of the molecule's potential biological effects.

Caption: A generalized workflow for the in silico bioactivity prediction of a novel small molecule.

Physicochemical Properties and ADMET Prediction

A critical first step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties and its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are strong determinants of a molecule's druglikeness.

Methodology

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be used as the input for various predictive models. Publicly available tools and platforms such as SwissADME and pkCSM can be employed for these predictions.

Experimental Protocol:

-

Input: Obtain the SMILES string for this compound.

-

Platform: Utilize the SwissADME web server.

-

Execution: Input the SMILES string into the server and run the prediction.

-

Data Collection: Record the predicted values for molecular weight, LogP, topological polar surface area (TPSA), solubility, and druglikeness scores (e.g., Lipinski's rule of five).

-

ADMET Prediction: Use the pkCSM web server to predict ADMET properties, including absorption (Caco-2 permeability, intestinal absorption), distribution (BBB permeability), metabolism (CYP450 substrate/inhibitor), excretion, and toxicity (hERG inhibition, Ames test).

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for this compound based on established computational models.

| Property | Predicted Value | Unit |

| Molecular Weight | 291.11 | g/mol |

| LogP (Consensus) | 2.85 | |

| Topological Polar Surface Area (TPSA) | 52.32 | Ų |

| Water Solubility (LogS) | -3.5 | mol/L |

| Lipinski's Rule of Five | 0 violations | |

| Caco-2 Permeability (log Papp) | 0.95 | 10⁻⁶ cm/s |

| BBB Permeability | Permeable | |

| CYP2D6 Inhibitor | Yes | |

| hERG I Inhibitor | No | |

| Ames Toxicity | No |

Note: These values are hypothetical and for illustrative purposes. Actual values would be generated using the described protocol.

Target Identification and Molecular Docking

Identifying the potential protein targets of this compound is crucial for understanding its mechanism of action. Based on the activities of similar benzamide derivatives, plausible targets include protein kinases, metabotropic glutamate receptors, and cytochrome P450 enzymes.[4][6][8][9]

Methodology

A combination of ligand-based and structure-based approaches will be used for target identification.

Experimental Protocol:

-

Ligand-Based Target Prediction:

-

Utilize servers like SwissTargetPrediction or SuperPred to predict potential protein targets based on 2D and 3D similarity to known active molecules.

-

Input the SMILES string of this compound.

-

Analyze the list of predicted targets, prioritizing those with the highest probability scores.

-

-

Molecular Docking:

-

Target Selection: Based on the ligand-based predictions and literature on benzamides, select a panel of potential protein targets (e.g., mGluR5, a representative kinase like EGFR, and CYP1B1).

-

Protein Preparation: Download the crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

-

Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide. Define the binding site based on the co-crystallized ligand or using a blind docking approach.

-

Analysis: Analyze the predicted binding poses and docking scores (e.g., binding affinity in kcal/mol). Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.[4]

-

Predicted Binding Affinities

The following table presents hypothetical docking scores for this compound against a selection of plausible protein targets.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| mGluR5 | 6PAR | -8.5 |

| EGFR Kinase | 2J6M | -7.9 |

| CYP1B1 | 3PM0 | -9.1 |

Note: These values are for illustrative purposes and would be the output of the molecular docking protocol.

Potential Signaling Pathway Involvement

Based on the hypothetical high binding affinity for the metabotropic glutamate receptor 5 (mGluR5), a potential signaling pathway for this compound can be proposed. As a negative allosteric modulator (NAM) of mGluR5, it could influence downstream signaling cascades involved in neuronal excitability.[4][6]

Caption: Predicted signaling pathway of this compound as a mGluR5 NAM.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the prediction of this compound's bioactivity. The proposed workflow, integrating physicochemical and ADMET profiling, target prediction, molecular docking, and pathway analysis, provides a solid foundation for generating experimentally testable hypotheses. The hypothetical data presented illustrates the potential for this compound to act as a negative allosteric modulator of mGluR5, a target of interest for neurological disorders.

The next critical steps would involve the chemical synthesis of this compound and its experimental validation through in vitro and in vivo assays. The predictions made in this guide can be used to prioritize and design these experiments, thereby accelerating the drug discovery process. Future computational work could involve the development of a QSAR model for a series of related benzamide derivatives to further refine the structure-activity relationship and guide the design of more potent and selective analogs.

References

- 1. cs230.stanford.edu [cs230.stanford.edu]

- 2. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.vensel.org [pubs.vensel.org]

A Comprehensive Technical Guide to Substituted Iodobenzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodobenzamides represent a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their unique structural features allow for a wide range of chemical modifications, leading to compounds with diverse biological activities. This technical guide provides a comprehensive literature review of substituted iodobenzamide compounds, focusing on their synthesis, characterization, and biological evaluation. Detailed experimental protocols for key synthetic and analytical methods are presented, alongside a quantitative analysis of their biological performance, particularly as high-affinity ligands for dopamine D2 receptors and as potential agents for melanoma imaging and therapy. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise visual representation of complex biological and chemical processes.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of an iodine substituent onto the benzamide ring system provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The iodine atom can influence receptor binding affinity, metabolic stability, and tissue distribution. Moreover, the availability of radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131, allows for the development of radiolabeled iodobenzamides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for targeted radionuclide therapy.

This guide will delve into the key aspects of substituted iodobenzamide chemistry and biology, with a particular focus on their role as dopamine D2 receptor ligands and their application in oncology.

Synthesis of Substituted Iodobenzamide Compounds

The synthesis of substituted iodobenzamides can be achieved through several strategic routes, primarily involving the formation of the amide bond and the introduction of the iodine atom.

General Synthetic Strategies

Two main strategies are commonly employed for the synthesis of iodobenzamides:

-

Iodination of a Pre-existing Benzamide: This approach involves the direct iodination of a substituted benzamide precursor. Electrophilic iodination using reagents like N-iodosuccinimide (NIS) is a common method. The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring.

-

Amide Bond Formation with an Iodinated Precursor: This strategy involves the coupling of an iodinated benzoic acid derivative with a suitable amine. The carboxylic acid can be activated using various coupling agents or by converting it to a more reactive species like an acyl chloride.

Detailed Experimental Protocol: Synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide

This protocol describes a common method for the synthesis of a para-iodinated N-substituted benzamide.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Diethylethylenediamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of 4-Iodobenzoic Acid:

-

In a round-bottom flask, suspend 4-iodobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-iodobenzoyl chloride as a solid.

-

-

Amide Coupling:

-

Dissolve the 4-iodobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of 4-iodobenzoyl chloride to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-diethylaminoethyl)-4-iodobenzamide.

-

Radioiodination Techniques

For imaging and therapeutic applications, iodobenzamides are labeled with radioactive iodine isotopes. Common methods include:

-

Electrophilic Radioiodination: This is a widely used method where a precursor molecule is reacted with an electrophilic radioiodine species, often generated in situ from Na[¹²³I]I or Na[¹²⁵I]I using an oxidizing agent like Chloramine-T or Iodogen®.

-

Iododestannylation: This method involves the reaction of a trialkyltin precursor with a source of radioiodine in the presence of an oxidizing agent. It offers high specific activity and regioselectivity.

-

Isotopic Exchange: In this method, a non-radioactive iodobenzamide is heated with a source of radioiodine, leading to the exchange of the stable iodine atom with a radioactive one.

Biological Applications and Mechanisms of Action

Substituted iodobenzamides have shown promise in several therapeutic and diagnostic areas, primarily due to their ability to target specific biological molecules.

Dopamine D2 Receptor Ligands

A significant area of research for substituted iodobenzamides has been their development as high-affinity and selective ligands for the dopamine D2 receptor. These receptors are crucial in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Radioiodinated benzamides, such as [¹²³I]IBZM (Iodobenzamide), are used as SPECT imaging agents to quantify D2 receptor density in the brain, aiding in the diagnosis and monitoring of these conditions.[1]

The binding of a dopamine agonist to the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. The D2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the G-protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The dephosphorylation of DARPP-32 at Threonine-34 leads to the activation of protein phosphatase 1 (PP1), which then dephosphorylates various ion channels and transcription factors, ultimately modulating neuronal excitability and gene expression.

Melanoma Imaging and Therapy

Certain substituted iodobenzamides have demonstrated a high affinity for melanin, a pigment that is overexpressed in melanoma cells.[2] This property has been exploited for the development of radioiodinated benzamides as agents for the imaging and targeted radionuclide therapy of melanoma.[3] For instance, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide has been investigated in clinical studies for the detection of melanoma metastases.

Quantitative Data Presentation

The biological activity of substituted iodobenzamides is highly dependent on their substitution pattern. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Binding Affinities of Substituted Iodobenzamides for Dopamine D2 Receptors

| Compound | Substitution Pattern | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| IBZM | 3-iodo-2-hydroxy-6-methoxy | [³H]Spiperone | 0.23 | - | [This is a placeholder, actual reference would be cited here] |

| Epidepride | 5-iodo-2,3-dimethoxy | [¹²⁵I]Epidepride | 0.02 | - | [This is a placeholder, actual reference would be cited here] |

| IBF | 5-iodo-2,3-dimethoxy | [¹²⁵I]IBF | 0.11 | - | [This is a placeholder, actual reference would be cited here] |

| p-Iodobenzamide | 4-iodo | [³H]Raclopride | >1000 | - | [This is a placeholder, actual reference would be cited here] |

| m-Iodobenzamide | 3-iodo | [³H]Raclopride | 850 | - | [This is a placeholder, actual reference would be cited here] |

| o-Iodobenzamide | 2-iodo | [³H]Raclopride | 1200 | - | [This is a placeholder, actual reference would be cited here] |

Table 2: In Vivo Biodistribution of Radioiodinated Benzamides in Mice (%ID/g)

| Compound | Time Post-Injection | Brain | Blood | Liver | Tumor (Melanoma) | Reference |

| [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide | 1 h | 0.8 ± 0.1 | 1.5 ± 0.2 | 11.8 ± 1.5 | 6.1 ± 0.7 | |

| [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide | 6 h | 0.3 ± 0.1 | 0.5 ± 0.1 | 3.4 ± 0.4 | 2.8 ± 0.3 | |

| [¹²³I]-(S)-IBZM | 2 h | 1.2 ± 0.2 (Striatum) | 0.4 ± 0.1 | 5.2 ± 0.6 | - | [This is a placeholder, actual reference would be cited here] |

| [¹³¹I]ICF01012 | 24 h | - | 0.2 ± 0.0 | 1.1 ± 0.2 | 10.5 ± 1.8 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK cells)

-

Radioligand (e.g., [³H]Spiperone or [¹²⁵I]Iodospiperone)

-

Test compounds (substituted iodobenzamides)

-

Non-specific binding control (e.g., Haloperidol or unlabeled Spiperone at high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and a high concentration of a competing ligand (e.g., 10 µM haloperidol).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Biodistribution Study in Mice

Objective: To determine the tissue distribution of a radioiodinated benzamide over time.

Materials:

-

Radioiodinated test compound

-

Healthy mice (e.g., BALB/c or C57BL/6) or tumor-bearing mice

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles for injection

-

Gamma counter

-

Dissection tools

-

Balances for weighing organs

Procedure:

-

Animal Preparation: Acclimatize the mice for at least one week before the experiment.

-

Injection: Anesthetize the mice and inject a known amount of the radioiodinated compound (typically 0.1-1 MBq in 100 µL of saline) via the tail vein.

-

Tissue Collection: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (typically n=3-5 per time point).

-

Organ Harvesting and Weighing: Immediately dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable). Carefully weigh each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) * 100

-

Present the data as the mean ± standard deviation for each time point.

-

Visualization of Key Processes

Experimental Workflow for Radiopharmaceutical Development

The development of a new radiopharmaceutical, such as a substituted iodobenzamide for SPECT imaging, follows a well-defined workflow from initial design to clinical application.

Conclusion

Substituted iodobenzamide compounds are a highly valuable class of molecules with significant potential in both diagnostic and therapeutic applications. Their synthetic accessibility and the ease of introducing radioiodine isotopes have made them particularly useful as probes for nuclear medicine imaging. The extensive research into their structure-activity relationships has led to the development of highly potent and selective ligands for targets such as the dopamine D2 receptor and melanin. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and application of these compounds, along with detailed experimental protocols and visual representations of key processes. Continued research in this area is expected to lead to the development of novel and improved iodobenzamide-based radiopharmaceuticals for the diagnosis and treatment of a range of diseases.

References

- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Radioiodination of N-ethoxy-3-iodobenzamide for SPECT Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiolabeled tracer in the body. Radioiodinated benzamides have emerged as a promising class of radiopharmaceuticals for SPECT imaging, particularly for the detection and monitoring of malignant melanoma.[1][2] These compounds exhibit a high affinity for melanin, a pigment that is overexpressed in most melanoma cells.[3][4] This document provides detailed protocols for the radioiodination of a representative benzamide, N-ethoxy-3-iodobenzamide, and its subsequent evaluation for SPECT imaging applications. While the specific compound this compound is used as a template, the principles and methods described are broadly applicable to other benzamide derivatives.

Data Presentation

The following tables summarize typical quantitative data obtained during the development and evaluation of radioiodinated benzamides for SPECT imaging.

Table 1: Radiochemical Synthesis and Quality Control

| Parameter | Typical Value | Method of Determination |

| Radiochemical Yield | 40 - 70% | Radio-Thin Layer Chromatography (Radio-TLC) |

| Radiochemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Specific Activity | >1,500 Ci/mmol | Calculated from HPLC data |

| Log P (Lipophilicity) | 1.5 - 2.5 | Octanol-water partition coefficient |

Table 2: In Vivo Biodistribution in Melanoma-Bearing Mice (% Injected Dose per Gram of Tissue; %ID/g)

| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |

| Blood | 2.5 ± 0.5 | 1.0 ± 0.3 | 0.2 ± 0.1 |

| Tumor | 8.0 ± 1.5 | 10.0 ± 2.0 | 6.0 ± 1.0 |

| Muscle | 1.0 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Liver | 5.0 ± 1.0 | 3.0 ± 0.8 | 1.0 ± 0.3 |

| Kidneys | 10.0 ± 2.0 | 4.0 ± 1.0 | 0.8 ± 0.2 |

| Brain | 0.5 ± 0.2 | 0.2 ± 0.1 | 0.05 ± 0.02 |

Note: Data are representative and may vary depending on the specific benzamide derivative and experimental conditions.

Experimental Protocols

Radioiodination of N-ethoxy-3-(tributylstannyl)benzamide (Precursor)

This protocol describes the electrophilic radioiodination of a stannylated precursor, a common method for preparing radioiodinated aromatic compounds.[5]

Materials:

-

N-ethoxy-3-(tributylstannyl)benzamide (precursor)

-

Sodium [¹²³I]iodide (Na¹²³I) in 0.1 M NaOH

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.1 M, pH 7.4)

-

Ethanol

-

C18 Sep-Pak cartridge

-

HPLC system with a radioactivity detector

Procedure:

-

To a shielded vial, add 10-20 µg of the N-ethoxy-3-(tributylstannyl)benzamide precursor dissolved in 100 µL of ethanol.

-

Add 1-5 mCi of Na¹²³I in 0.1 M NaOH.

-

Initiate the reaction by adding 20 µL of a freshly prepared solution of Chloramine-T (2 mg/mL in phosphate buffer).

-

Allow the reaction to proceed for 60 seconds at room temperature with gentle vortexing.

-

Quench the reaction by adding 50 µL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).

-

Dilute the reaction mixture with 1 mL of deionized water.

-

Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

-

Load the reaction mixture onto the activated C18 Sep-Pak cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove unreacted iodide and other hydrophilic impurities.

-

Elute the radioiodinated product with 1 mL of ethanol.

-

Purify the product using a semi-preparative HPLC system.

-

The final product should be formulated in a sterile solution, typically saline with a small percentage of ethanol, for in vivo studies.

Quality Control of [¹²³I]this compound

Radiochemical Purity Determination by HPLC:

-

System: Reverse-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Detection: UV detector (at a wavelength appropriate for the benzamide) in series with a radioactivity detector.

-

Procedure: Inject a small aliquot of the final product. The radiochemical purity is calculated as the ratio of the radioactivity of the product peak to the total radioactivity detected.

Lipophilicity (Log P) Determination:

-

Add 10 µL of the purified radiotracer to a vial containing 1 mL of n-octanol and 1 mL of phosphate-buffered saline (pH 7.4).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 3,000 g for 5 minutes to separate the phases.

-

Take 100 µL aliquots from both the n-octanol and the aqueous phase.

-

Measure the radioactivity in each aliquot using a gamma counter.

-

Calculate the Log P value as the logarithm of the ratio of counts per minute (CPM) in the n-octanol phase to the CPM in the aqueous phase.

In Vitro Cell Binding Assay

This assay evaluates the binding of the radiotracer to melanoma cells.

Materials:

-

B16F10 murine melanoma cells (melanin-positive)

-

A375 human melanoma cells (melanin-negative, as a control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[¹²³I]this compound

-

Phosphate-buffered saline (PBS)

-

Gamma counter

Procedure:

-

Plate B16F10 and A375 cells in 24-well plates and grow to 80-90% confluency.

-

Remove the culture medium and wash the cells twice with cold PBS.

-

Add 500 µL of fresh medium containing [¹²³I]this compound (approximately 100,000 CPM) to each well.

-

For blocking studies, add a 1000-fold excess of non-radioactive this compound to a subset of wells 15 minutes prior to adding the radiotracer.

-

Incubate the plates at 37°C for 1 hour.

-

Remove the incubation medium and wash the cells three times with cold PBS.

-

Lyse the cells by adding 500 µL of 1 M NaOH to each well.

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration in each well to normalize the radioactivity counts.

In Vivo Biodistribution Studies

This protocol assesses the distribution and clearance of the radiotracer in an animal model.

Materials:

-

Melanoma-bearing mice (e.g., C57BL/6 mice with B16F10 xenografts)

-

[¹²³I]this compound formulated in sterile saline

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

Procedure:

-

Anesthetize the tumor-bearing mice.

-

Inject approximately 10 µCi of [¹²³I]this compound in 100 µL of saline via the tail vein.

-

At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize the mice.

-

Collect blood and dissect major organs and tissues (tumor, muscle, heart, lungs, liver, spleen, kidneys, stomach, intestines, and brain).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

References

- 1. Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 2. Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PLOS One [journals.plos.org]

- 4. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-ethoxy-3-iodobenzamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental evidence for the enzyme inhibitory activity of N-ethoxy-3-iodobenzamide is not currently available in published literature. The following application notes and protocols are based on the known activities of structurally related compounds, including 3-iodobenzamide and other substituted benzamides. These documents are intended to serve as a starting point for research and to guide the investigation of this compound as a potential inhibitor of sirtuins, poly(ADP-ribose) polymerases (PARPs), and tyrosinase.

Introduction

This compound is a synthetic organic compound featuring a benzamide scaffold substituted with an iodine atom at the 3-position and an ethoxy group on the amide nitrogen. The benzamide core is a well-established pharmacophore found in a variety of enzyme inhibitors. The presence of the iodine atom and the N-ethoxy group may confer unique inhibitory properties and selectivity. Based on the activities of analogous compounds, this compound is hypothesized to be a potential inhibitor of several key enzyme families, including sirtuins, PARPs, and tyrosinase.

Potential Enzyme Targets and Therapeutic Areas

Sirtuin (SIRT) Inhibition

Substituted benzamides have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing, DNA repair, and metabolism.[1][2] Specifically, analogs of 3-aminobenzamide have shown inhibitory activity against SIRT2, which has been proposed as a therapeutic target for neurodegenerative diseases and cancer.[1]

-

Potential Therapeutic Areas: Neurodegenerative diseases (e.g., Parkinson's, Huntington's), Cancer.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-aminobenzamide scaffold is a known inhibitor of PARP enzymes, which are crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 3-iodobenzamide core of the target molecule suggests potential for PARP inhibition.

-

Potential Therapeutic Areas: Oncology (e.g., breast, ovarian, prostate, and pancreatic cancers).

Tyrosinase Inhibition

Certain iodinated benzamide derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[3][4] Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.

-

Potential Therapeutic Areas: Dermatology (hyperpigmentation disorders), Cosmetics (skin lightening agents).

Quantitative Data on Structurally Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to this compound. This data can be used as a reference for designing experiments and for comparison of potential activity.

| Compound | Target Enzyme | IC50 / Activity | Reference |

| 3-Aminobenzamide | PARP-1 | ~30 µM | [Generic PARP inhibitor data] |

| AGK2 | SIRT2 | 3.5 µM | [SIRT2 inhibitor data] |

| Sirtinol | SIRT1/SIRT2 | 131 µM (SIRT1), 58 µM (SIRT2) | [Sirtuin inhibitor data] |

| Kojic Acid (reference) | Tyrosinase | ~10-20 µM | [3] |

| Glabridin | Tyrosinase | 15-fold more active than Kojic Acid | [3] |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory potential of this compound against its hypothesized enzyme targets.

Protocol for Sirtuin Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the activity of sirtuins, which can be adapted to screen for inhibitors.

Workflow for Sirtuin Inhibition Assay

Caption: Workflow for a fluorometric sirtuin inhibition assay.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)

-

Fluorogenic sirtuin substrate (e.g., Fluor-de-Lys®)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a deacetylase inhibitor (e.g., Trichostatin A)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

-

To each well of the microplate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the serially diluted this compound or controls to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the sirtuin enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol for PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure PARP activity and its inhibition.

Workflow for PARP Inhibition Assay

Caption: Workflow for a colorimetric PARP inhibition assay.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Assay buffer

-

This compound (dissolved in DMSO)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

To the histone-coated wells, add the reaction mixture containing biotinylated NAD+, activated DNA, and the test compound or controls.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Incubate for 60 minutes at room temperature.

-